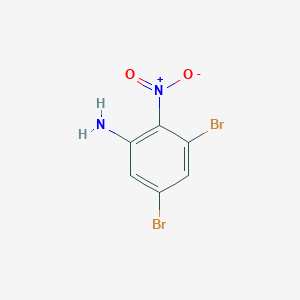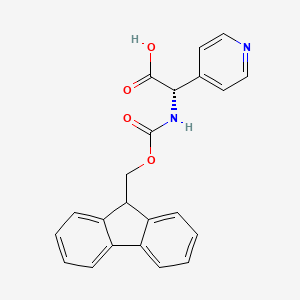![molecular formula C12H11N3O B13142933 N-([2,4'-Bipyridin]-5-yl)acetamide CAS No. 834881-90-2](/img/structure/B13142933.png)
N-([2,4'-Bipyridin]-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,4’-Bipyridin]-5-yl)acetamide: is an organic compound that features a bipyridine moiety linked to an acetamide group. Bipyridine derivatives are well-known for their applications in coordination chemistry, particularly in the formation of metal complexes. The presence of the acetamide group adds further versatility to the compound, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-Bipyridin]-5-yl)acetamide typically involves the reaction of 2,4’-bipyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the bipyridine attacks the carbonyl carbon of the acetic anhydride, forming the acetamide linkage.
Reaction with Acetic Anhydride:
Industrial Production Methods
Industrial production of N-([2,4’-Bipyridin]-5-yl)acetamide can be scaled up using similar reaction conditions as in the laboratory synthesis. The process involves:
Bulk Mixing: Large quantities of 2,4’-bipyridine and acetic anhydride are mixed in a suitable solvent.
Controlled Reaction: The reaction is carried out in a controlled environment to ensure safety and efficiency.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,4’-Bipyridin]-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, peracids
Conditions: Mild to moderate temperatures, aqueous or organic solvents
Products: N-oxide derivatives
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Low temperatures, inert atmosphere
Products: Amine derivatives
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the nucleophile and halogenating agent
Products: Substituted acetamide derivatives
Applications De Recherche Scientifique
N-([2,4’-Bipyridin]-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of N-([2,4’-Bipyridin]-5-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or metal-dependent processes. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-([2,4’-Bipyridin]-5-yl)acetamide can be compared with other bipyridine derivatives and acetamide-containing compounds:
-
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable metal complexes.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.
N-Phenylacetamide: An acetamide derivative with applications in medicinal chemistry.
-
Uniqueness
- The combination of the bipyridine moiety and the acetamide group in N-([2,4’-Bipyridin]-5-yl)acetamide provides unique properties, such as enhanced binding affinity and specificity for metal ions and biological targets. This makes it a valuable compound for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
834881-90-2 |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
N-(6-pyridin-4-ylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C12H11N3O/c1-9(16)15-11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16) |
Clé InChI |
FWTUGLKABBYONQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CN=C(C=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
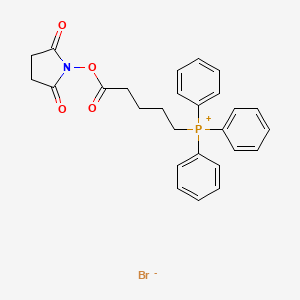
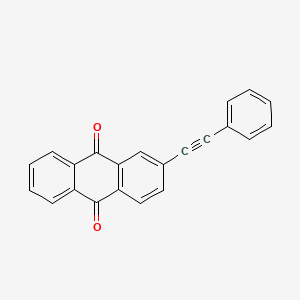
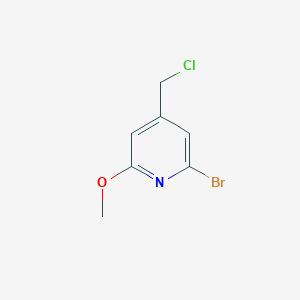
![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)
![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)



